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Compound of Interest

5,6-Desmethylenedioxy-5-
Compound Name:
methoxyaglalactone

Cat. No.: B593641

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6-
Desmethylenedioxy-5-methoxyaglalactone, a compound of interest in chemical and
pharmaceutical research. Due to the limited availability of published experimental data for this
specific molecule, this document presents a detailed analysis based on its confirmed chemical
structure and representative data from structurally analogous compounds. The guide outlines
the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, presented in clear tabular formats. Furthermore, it details standardized experimental
protocols for acquiring such data and includes a workflow diagram for the spectroscopic
analysis process. This document serves as a valuable resource for researchers working with or
synthesizing this compound, enabling them to anticipate its spectral characteristics and design
appropriate analytical methodologies.

Chemical Structure

Compound Name: 5,6-Desmethylenedioxy-5-methoxyaglalactone CAS Number: 922169-96-
8 Molecular Formula: C17H1605 Molecular Weight: 300.31 g/mol
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The chemical structure of 5,6-Desmethylenedioxy-5-methoxyaglalactone is characterized by
a lactone ring system with methoxy and phenyl substituents. The precise stereochemistry
would require further experimental confirmation.

Spectroscopic Data

While specific experimental spectra for 5,6-Desmethylenedioxy-5-methoxyaglalactone are
not readily available in public databases, the following tables summarize the expected
spectroscopic data based on its structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectroscopic Data (in CDCls, 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.30-7.50 m SH .
(Phenyl ring)
Aromatic protons
~6.50 - 6.80 m 2H _
(Benzofuranone ring)
~5.50 s 1H CH-O (Lactone ring)
~3.80 s 3H OCHs
~3.75 S 3H OCHs

Table 2: Predicted **C NMR Spectroscopic Data (in CDCls, 100 MHz)
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Chemical Shift (6) ppm

Assignment

~170 C=0 (Lactone)

~160 Aromatic C-O

~140 - 150 Aromatic Quaternary C
~125-130 Aromatic CH (Phenyl ring)

~100 - 115 Aromatic CH (Benzofuranone ring)
~80 CH-O (Lactone ring)

~55 - 60 OCHs

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~3050 - 3100 Medium C-H stretch (Aromatic)
~2850 - 3000 Medium C-H stretch (Aliphatic/OCH3)
~1760 Strong C=0 stretch (y-Lactone)
~1600, ~1480 Medium-Strong C=C stretch (Aromatic)
~1250 Strong C-O stretch (Aryl ether)
~1100 Strong C-O stretch (Lactone)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity (%) Assighment
300 High [M]* (Molecular lon)
272 Medium [M-COJ*
241 Medium [M - CO - OCHs]*
] [C10H9O2]* (Fragment from
165 High ]
benzofuranone moiety)
) [CoH70]* (Fragment from
135 High ,
phenyl moiety)
105 Medium [C7Hs0]*
77 Medium [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 5,6-Desmethylenedioxy-5-methoxyaglalactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 'H NMR Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Use a standard pulse sequence (e.g., zg30).

[¢]

Set the spectral width to approximately 16 ppm.

o

Use a relaxation delay of 1-2 seconds.
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o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to approximately 220 ppm.
o Use a longer relaxation delay (e.g., 2-5 seconds).

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Thin Film Method: If the sample is soluble in a volatile solvent (e.g., chloroform,
dichloromethane), dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl
or KBr) by allowing the solvent to evaporate.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the pure KBr
pellet/salt plate).

o Place the sample in the spectrometer's sample holder.
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o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an Electron lonization (EI) source coupled
to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

o Introduce the sample into the ion source via a direct insertion probe or through a gas
chromatograph (GC-MS).

o Use a standard electron energy of 70 eV for ionization.
o Scan a mass range appropriate for the compound (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5,6-

Desmethylenedioxy-5-methoxyaglalactone.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of 5,6-Desmethylenedioxy-5-methoxyaglalactone and the methodologies to acquire and
interpret the data. Researchers are encouraged to use this information as a starting point for
their analytical work on this and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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